![molecular formula C11H18Cl2N4 B1435680 (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride CAS No. 1807939-67-8](/img/structure/B1435680.png)
(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride
Overview
Description
“(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride” is a chemical compound that belongs to the class of triazolo-pyridines . Triazolo-pyridines are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of triazolo-pyridines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of the synthesis process is around 65% .Molecular Structure Analysis
The molecular structure of triazolo-pyridines can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride”, focusing on several unique applications:
Anticancer Activity
Compounds with structural similarities to nucleic bases, such as those in the triazolopyridine family, have shown potential as antiviral and antitumor agents . They may act as metabolites and have indicated remarkable cytotoxic activity against various carcinoma cells including colon, breast, and lung .
Kinase Inhibition
Derivatives of triazolopyridine have been designed and synthesized for their c-Met/VEGFR-2 kinase inhibition . These compounds have been evaluated for antiproliferative activities against tested cell lines in vitro, showing promise in cancer treatment strategies .
NAMPT Inhibition
Small-molecule urea derivatives related to triazolopyridine have been identified as novel NAMPT inhibitors . This discovery was made via pharmacophore-based virtual screening, highlighting the compound’s potential in therapeutic applications .
Microwave-Mediated Synthesis
An eco-friendly method for synthesizing triazolopyridines under microwave conditions has been established. This catalyst-free and additive-free approach signifies an advancement in green chemistry and pharmaceutical synthesis .
[3+2] Cycloaddition Method
A highly effective method for the production of triazole compounds has been reported using aryl diazonium salts and isocyanide [3+2] cycloaddition method. This showcases the compound’s utility in chemical synthesis and material science .
Cytotoxic Activity
The synthesized molecules of the triazolopyridine family have shown cytotoxic activity against breast cancer cell lines, suggesting their use in developing new chemotherapeutic agents .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo pyridines, have been found to exhibit activities including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s known that similar compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to influence various pathways related to their targets, such as the jak-stat signaling pathway .
Pharmacokinetics
One study mentioned the modulation of lipophilicity to resolve cyp direct inhibition (di), which could potentially impact the bioavailability of similar compounds .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including anticancer, antituberculosis, antibacterial, and anti-hiv effects .
properties
IUPAC Name |
(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.2ClH/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11;;/h3-6,8-9H,7,12H2,1-2H3;2*1H/t9-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOATZXRTUZQFO-WWPIYYJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride | |
CAS RN |
1807939-67-8 | |
Record name | (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.